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molecular formula C6H11NO2 B1626930 piperidine-2-carboxylic acid CAS No. 287389-44-0

piperidine-2-carboxylic acid

Cat. No. B1626930
M. Wt: 130.15 g/mol
InChI Key: HXEACLLIILLPRG-PTQBSOBMSA-N
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Patent
US04760065

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>CO>[CH2:7]1[CH2:6][C@@H:2]([C:3]([OH:5])=[O:4])[NH:1][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
483 g
Type
reactant
Smiles
N1C(C(=O)O)CCCC1
Step Two
Name
Quantity
565 g
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
Crystallization commences
DISSOLUTION
Type
DISSOLUTION
Details
before a complete dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
well washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
The obtained crystals are dissolved hot in ca 800 ml of water
ADDITION
Type
ADDITION
Details
400 ml at acetone and treated with active charcoal
ADDITION
Type
ADDITION
Details
The clear almost colorless filtrate is diluted with ca 2 liters of acetone
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered of and
WASH
Type
WASH
Details
well washed with acetone/H2O 4:1
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
ADDITION
Type
ADDITION
Details
diluted with acetone
CUSTOM
Type
CUSTOM
Details
to obtain a second fraction
CUSTOM
Type
CUSTOM
Details
Both fractions are dried
CUSTOM
Type
CUSTOM
Details
[α]D20 =20.3°
CUSTOM
Type
CUSTOM
Details
for the first fraction and -20.7°
CUSTOM
Type
CUSTOM
Details
Separation

Outcomes

Product
Name
Type
product
Smiles
C1CCN[C@@H](C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04760065

Procedure details

483 g (=3.75M) of enriched (-)-pipecolic acid are suspended in 3 liters of hot methanol. 565 g of D-(-)-tartaric acid are rapidly scattered in and an attempt made as quickly as possible to obtain a solution. Crystallization commences before a complete dissolution can be achieved. The mixture is cooled, filtered and well washed with methanol. The filtrate is concentrated and recrystallized. The obtained crystals are dissolved hot in ca 800 ml of water and 400 ml at acetone and treated with active charcoal. The clear almost colorless filtrate is diluted with ca 2 liters of acetone. The resulting crystals are filtered of and well washed with acetone/H2O 4:1 followed by 100% acetone. The filtrate is concentrated and diluted with acetone to obtain a second fraction. Both fractions are dried. [α]D20 =20.3° for the first fraction and -20.7° for the second fraction, (c=2, H2O) total weight 706 g. Separation is effected with 3 liters of Amberlite 7R 120 in the H+ form. After working the tartrate salt with 10% ammonia, the L-(-)-pipecolic acid is obtained by elution and concentration by evaporation and then once recrystalized out of a minimum of H2O and a maximum of alcohol, [α]D20 -27.5 (C=2, H2O).
Quantity
483 g
Type
reactant
Reaction Step One
Quantity
565 g
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH:2]1[C:3]([OH:5])=[O:4].C(O)(=O)[C@H]([C@@H](C(O)=O)O)O>CO>[CH2:7]1[CH2:6][C@@H:2]([C:3]([OH:5])=[O:4])[NH:1][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
483 g
Type
reactant
Smiles
N1C(C(=O)O)CCCC1
Step Two
Name
Quantity
565 g
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
CUSTOM
Type
CUSTOM
Details
Crystallization commences
DISSOLUTION
Type
DISSOLUTION
Details
before a complete dissolution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
well washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized
DISSOLUTION
Type
DISSOLUTION
Details
The obtained crystals are dissolved hot in ca 800 ml of water
ADDITION
Type
ADDITION
Details
400 ml at acetone and treated with active charcoal
ADDITION
Type
ADDITION
Details
The clear almost colorless filtrate is diluted with ca 2 liters of acetone
FILTRATION
Type
FILTRATION
Details
The resulting crystals are filtered of and
WASH
Type
WASH
Details
well washed with acetone/H2O 4:1
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
ADDITION
Type
ADDITION
Details
diluted with acetone
CUSTOM
Type
CUSTOM
Details
to obtain a second fraction
CUSTOM
Type
CUSTOM
Details
Both fractions are dried
CUSTOM
Type
CUSTOM
Details
[α]D20 =20.3°
CUSTOM
Type
CUSTOM
Details
for the first fraction and -20.7°
CUSTOM
Type
CUSTOM
Details
Separation

Outcomes

Product
Name
Type
product
Smiles
C1CCN[C@@H](C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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